

An In-Depth Technical Guide to 3-(2-Fluorophenyl)propionaldehyde

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Compound of Interest

Compound Name: 3-(2-Fluorophenyl)propionaldehyde

Cat. No.: B063552

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(2-Fluorophenyl)propionaldehyde** (CAS Number: 175143-93-8), a fluorinated aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its applications in research and drug development.

Core Compound Information

CAS Number: 175143-93-8[1]

IUPAC Name: 3-(2-fluorophenyl)propanal[1]

Synonyms: **3-(2-Fluorophenyl)propionaldehyde**, 3-(2-FLUORO-PHENYL)-PROPIONALDEHYDE, BENZENEPROPANAL, 2-FLUORO-[1]

Chemical and Physical Properties

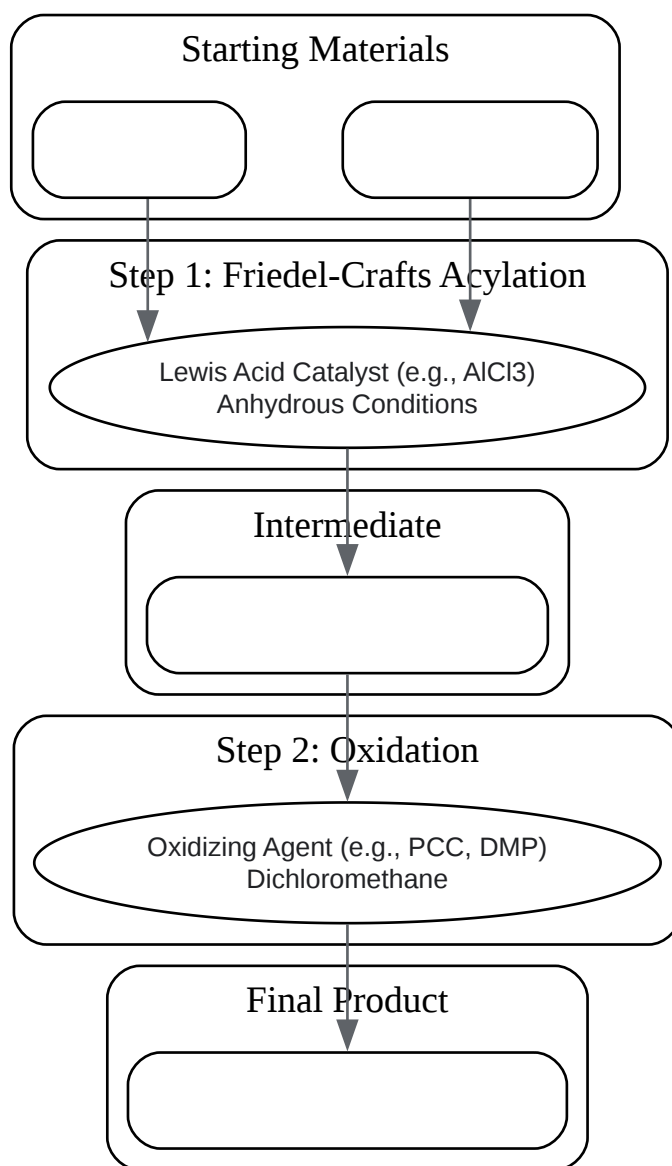
The properties of **3-(2-Fluorophenyl)propionaldehyde** are summarized in the table below. The majority of the available data is based on computational models.

Property	Value	Source
Molecular Formula	C ₉ H ₉ FO	PubChem[1]
Molecular Weight	152.16 g/mol	PubChem[1]
XLogP3	1.7	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	152.063743068 Da	PubChem[1]
Monoisotopic Mass	152.063743068 Da	PubChem[1]
Topological Polar Surface Area	17.1 Å ²	PubChem[1]
Heavy Atom Count	11	PubChem[1]
Complexity	125	PubChem[1]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3-(2-Fluorophenyl)propionaldehyde** are not readily available in peer-reviewed literature, a plausible synthetic route can be inferred from standard organic chemistry principles and methodologies used for similar compounds. One common method for the synthesis of aromatic aldehydes involves the Friedel-Crafts acylation of a substituted benzene ring, followed by oxidation of the resulting ketone.

A potential synthetic workflow for **3-(2-Fluorophenyl)propionaldehyde** is outlined below. This proposed pathway is based on established chemical transformations.



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Caption: Proposed synthetic workflow for **3-(2-Fluorophenyl)propionaldehyde**.

Experimental Protocol (Hypothetical)

Step 1: Friedel-Crafts Acylation to form 1-(2-Fluorophenyl)propan-1-one

- To a stirred, cooled (0 °C) suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add propionyl chloride dropwise.

- To this mixture, add fluorobenzene dropwise, maintaining the temperature below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
- Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate ketone.

Step 2: Oxidation to **3-(2-Fluorophenyl)propionaldehyde**

- Dissolve the crude 1-(2-fluorophenyl)propan-1-one in dichloromethane.
- Add an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) portion-wise at room temperature.
- Stir the mixture for a few hours until the starting material is consumed (monitored by TLC).
- Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.
- Concentrate the filtrate under reduced pressure to obtain the crude **3-(2-Fluorophenyl)propionaldehyde**, which can be further purified by column chromatography.

Applications in Research and Drug Development

3-(2-Fluorophenyl)propionaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.^[2] The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.^[2]

While specific drug candidates synthesized directly from **3-(2-Fluorophenyl)propionaldehyde** are not extensively documented in publicly available literature, its structural motif is of interest. The aldehyde functional group is highly versatile and can participate in a wide range of chemical reactions to build more complex molecular architectures.

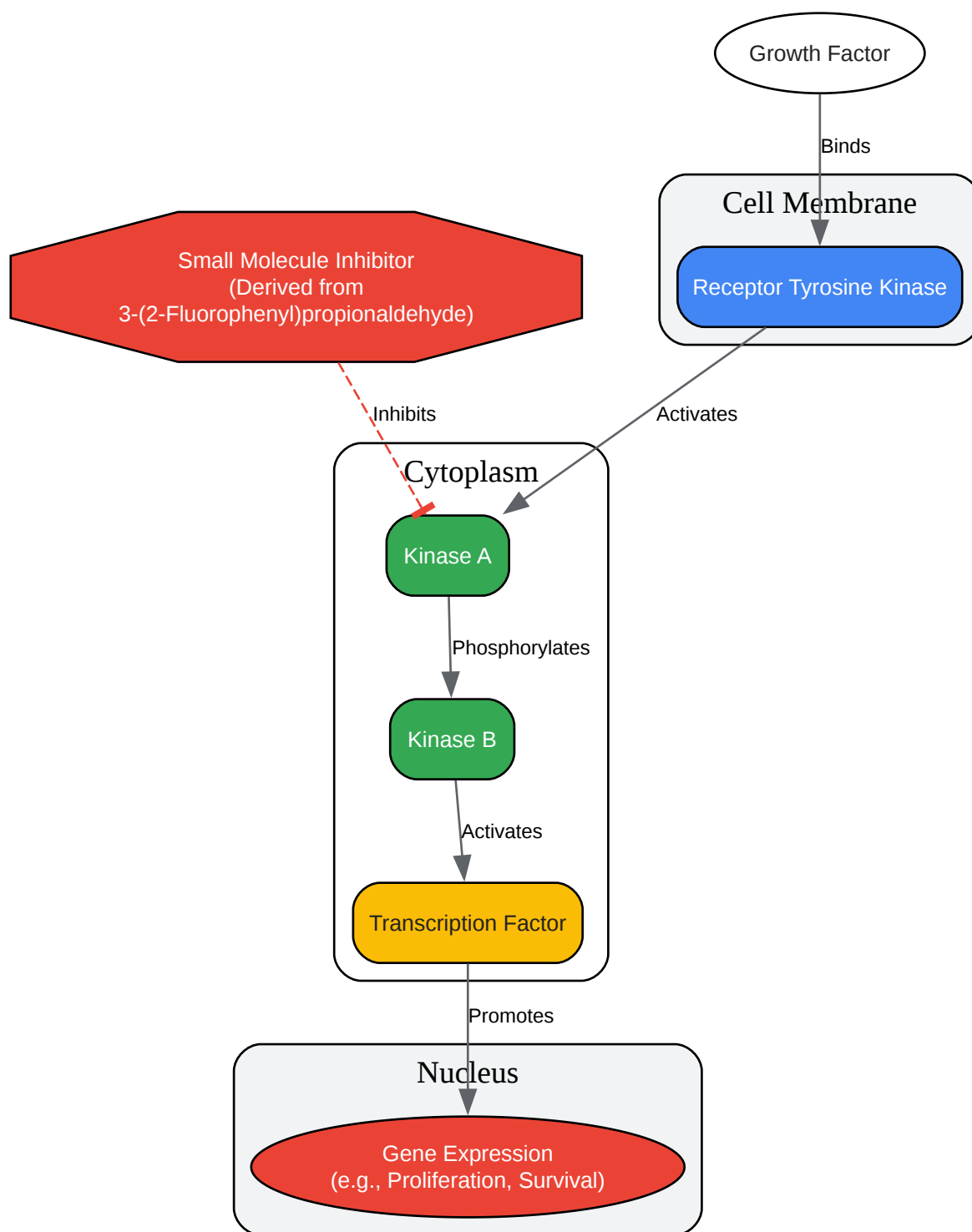
Potential Biological Activity

Some sources suggest that 2-(3-Fluorophenyl)propanal, a structural isomer, exhibits antimicrobial properties.[2] The aldehyde functional group is known to be reactive and can potentially disrupt microbial cell membranes.[2] The enhanced lipophilicity due to the fluorine atom may facilitate better penetration of cellular membranes.[2] Although this data is for a related compound, it suggests a potential area of investigation for **3-(2-Fluorophenyl)propionaldehyde**.

Hypothetical Signaling Pathway Modulation

In drug discovery, small molecules are often designed to interact with specific biological targets, such as enzymes or receptors within a signaling pathway, to modulate their activity. Given its chemical structure, derivatives of **3-(2-Fluorophenyl)propionaldehyde** could potentially be developed as inhibitors of various enzymes or as ligands for receptors implicated in disease.

Below is a generalized diagram of a kinase signaling pathway, a common target in drug development, which could hypothetically be modulated by a derivative of this compound.



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Caption: Hypothetical kinase signaling pathway inhibited by a drug candidate.

This diagram illustrates how a small molecule inhibitor, potentially synthesized from **3-(2-Fluorophenyl)propionaldehyde**, could block a key kinase in a signaling cascade, thereby preventing downstream events that lead to cellular responses like proliferation. This is a common mechanism of action for many modern targeted cancer therapies.

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References

- 1. 3-(2-Fluorophenyl)propionaldehyde | C₉H₉FO | CID 11715206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(3-Fluorophenyl)propanal | 494862-24-7 | Benchchem [benchchem.com]
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